

Commercial Suppliers and Technical Guide for Halobetasol Propionate-d5

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Compound of Interest		
Compound Name:	Halobetasol propionate-d5	
Cat. No.:	B12423386	Get Quote

For researchers, scientists, and drug development professionals requiring **Halobetasol propionate-d5**, a deuterated analog of the potent corticosteroid Halobetasol propionate, several commercial suppliers offer this stable isotope-labeled compound. This technical guide provides an in-depth overview of available suppliers, their product specifications, and representative experimental protocols for quality control. **Halobetasol propionate-d5** is primarily utilized as an internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Halobetasol propionate in biological samples.[1][2]

Commercial Supplier Data

The following table summarizes the quantitative data for **Halobetasol propionate-d5** available from various commercial suppliers. It is important to note that a Certificate of Analysis (CoA) with detailed batch-specific data should be requested from the supplier prior to purchase.



Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity	Availability
Simson Pharma Limited	H240011	C25H26D5CIF2 O5	489.99	CoA available upon request	Custom Synthesis
CymitQuimic a	TR-H102302	C25D5H26CIF2 O5	489.991	Not specified	Inquire
Pharmaffiliate s	PA STI 046350	C25H26D5CIF2 O5	489.99	Not specified	Inquire
Alentris Research Pvt. Ltd.	ALN- H011D01	C25H26D5CIF2 O5	490	Not specified	Please Inquire
Veeprho	DVE00592	C25H26D5CIF2 O5	490.00	Not specified	In Stock
Anonymous Supplier (from CoA)	Not Available	C25H26D5CIF2 O5	490	>90% (Chromatogra phic)[3]	Not Applicable

Experimental Protocols

The following are representative experimental protocols for the quality control and analysis of **Halobetasol propionate-d5**. These are based on established methods for corticosteroids and deuterated compounds and should be adapted and validated for specific laboratory conditions and instrumentation.

Identity and Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure and the position of deuterium labeling in **Halobetasol propionate-d5**.

Methodology:



- Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) Spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **Halobetasol propionate-d5** in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).
- ¹H-NMR Spectroscopy:
 - Acquire a standard proton NMR spectrum.
 - Expected Result: The spectrum should conform to the structure of Halobetasol propionate, with the notable absence or significant reduction in the signal intensity corresponding to the five protons on the propionate ethyl group.
- ¹³C-NMR Spectroscopy:
 - Acquire a proton-decoupled carbon NMR spectrum.
 - Expected Result: The spectrum should be consistent with the carbon skeleton of Halobetasol propionate. The signals for the deuterated carbons in the propionate moiety will be observed as multiplets due to carbon-deuterium coupling and will have a lower intensity.
- ²H-NMR (Deuterium NMR) Spectroscopy:
 - Acquire a deuterium NMR spectrum.
 - Expected Result: A signal or signals will be present in the region corresponding to the chemical shift of the propionate ethyl group, confirming the presence and location of the deuterium labels.

Purity and Isotopic Enrichment Analysis by LC-MS/MS

Objective: To determine the chemical purity and isotopic enrichment of **Halobetasol propionate-d5**.

Methodology:



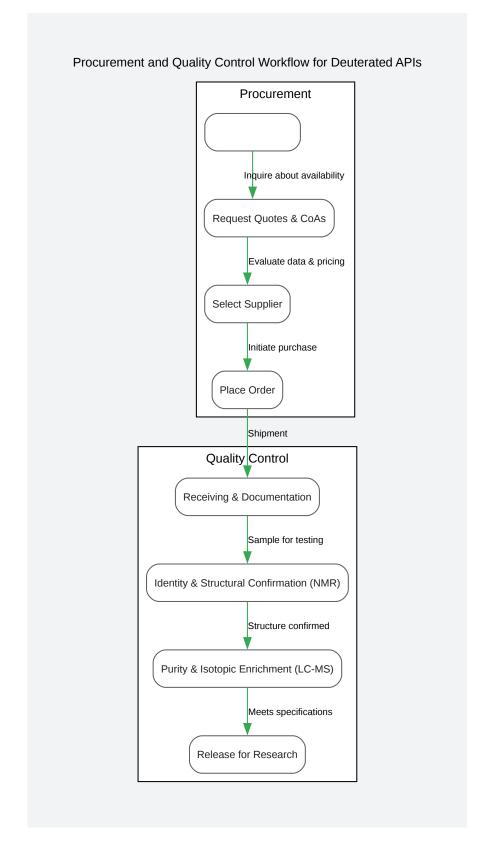
- Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from a low to a high percentage of mobile phase B to achieve separation of Halobetasol propionate from potential impurities.
 - Flow Rate: 0.3 0.5 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
 - Analysis:
 - Chemical Purity: Integrate the peak area of Halobetasol propionate-d5 and any impurity peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
 - Isotopic Enrichment: In full scan mode, determine the relative intensities of the molecular ion peaks corresponding to the deuterated (d5), partially deuterated (d1-d4), and non-deuterated (d0) species. Calculate the isotopic enrichment as the percentage of the d5 species relative to the sum of all isotopic species.



Visualizations

The following diagrams illustrate key workflows and concepts relevant to the procurement and analysis of deuterated active pharmaceutical ingredients like **Halobetasol propionate-d5**.

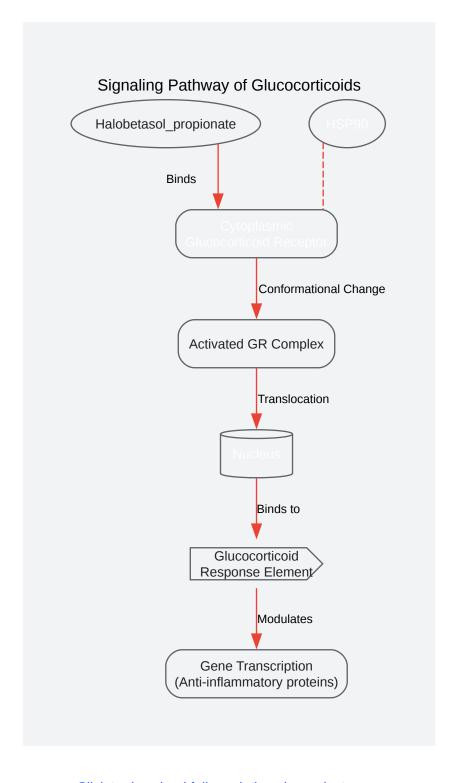




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Procurement and QC workflow for deuterated APIs.





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Simplified glucocorticoid signaling pathway.



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References

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